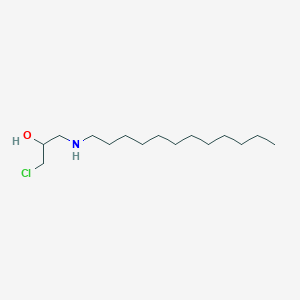
zinc;2H-thiophen-2-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2H-thiophen-2-ide;bromide: is a compound that combines zinc, thiophene, and bromide Thiophene is a five-membered ring containing sulfur, and it is known for its aromatic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc;2H-thiophen-2-ide;bromide typically involves the reaction of thiophene with zinc and bromide sources. One common method is the metallation of thiophene using a zinc reagent, followed by the introduction of bromide. This can be achieved through various organometallic reactions, such as the use of zinc bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale organometallic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc;2H-thiophen-2-ide;bromide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: The bromide can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: Zinc;2H-thiophen-2-ide;bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of complex thiophene derivatives.
Biology: In biological research, thiophene derivatives are studied for their potential pharmacological properties, including anticancer and antimicrobial activities.
Medicine: Thiophene-based compounds are explored for their use in drug development, particularly as anti-inflammatory and analgesic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of zinc;2H-thiophen-2-ide;bromide involves its ability to participate in various chemical reactions due to the presence of the reactive thiophene ring and the zinc-bromide moiety. The thiophene ring can undergo electrophilic aromatic substitution, while the zinc-bromide component can facilitate nucleophilic substitution reactions. These properties make it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
2-Thienylzinc bromide: Another thiophene-based zinc compound with similar reactivity.
Thiophene-2-carboxaldehyde: A thiophene derivative used in organic synthesis.
Thiophene-2-boronic acid: Utilized in Suzuki coupling reactions.
Uniqueness: Zinc;2H-thiophen-2-ide;bromide is unique due to its combination of zinc and bromide with the thiophene ring, providing distinct reactivity patterns that are not observed in other thiophene derivatives. This makes it particularly valuable in specific synthetic applications where both nucleophilic and electrophilic reactivity are required.
Propriétés
Formule moléculaire |
C4H3BrSZn |
|---|---|
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
zinc;2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
Clé InChI |
KRDONBTWAGIZME-UHFFFAOYSA-M |
SMILES canonique |
C1=CS[C-]=C1.[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)

![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
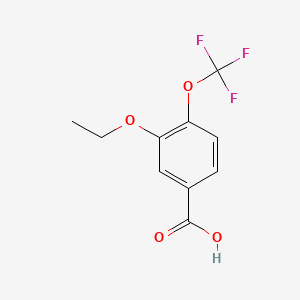
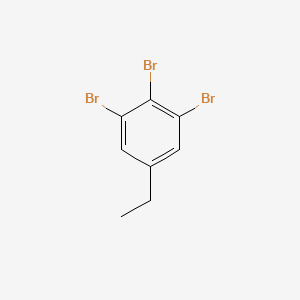
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)
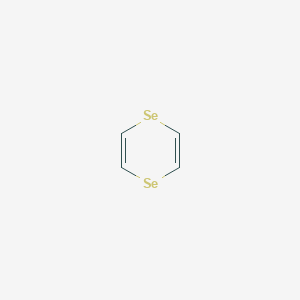
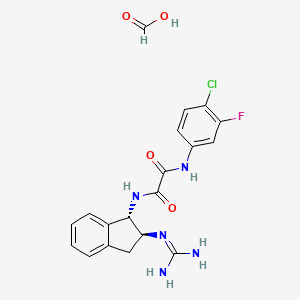


![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)

